molecular formula C22H17N3O2 B2398461 4-benzyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide CAS No. 897615-70-2

4-benzyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide

Cat. No. B2398461
CAS RN: 897615-70-2
M. Wt: 355.397
InChI Key: OJAKKVQLMAKLGK-UHFFFAOYSA-N
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Description

“4-benzyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide” is a derivative of 5-phenyl-1,3,4-oxadiazole . Oxadiazoles are heterocyclic compounds containing two nitrogen atoms and one oxygen atom in a five-membered ring . They are known for their high biological activity and stability .


Synthesis Analysis

New derivatives of 5-phenyl-1,3,4-oxadiazole substituted at position 2 with (bromomethyl)phenyl or bromoalkyl groups were obtained via microwave-assisted cyclodehydration of unsymmetrical N,N′-diacylhydrazines . Then, bromine-containing oxadiazoles were substituted with diisopropyl iminodiacetate, yielding the corresponding ester derivatives, which were subsequently hydrolyzed in an aqueous methanol solution .


Molecular Structure Analysis

The structure of all products was confirmed by typical spectroscopic methods including 1H and 13C NMR, and HRMS . The aromaticity of the 1,3,4-oxadiazole ring was estimated based on XRD and DFT data .


Chemical Reactions Analysis

The cleavage of the ester group resulted in the formation of the appropriate 5-phenyl-1,3,4-oxadiazoles bearing bis (carboxymethyl)amino groups in satisfactory yields . This was an annulation reaction, followed by desulfurization/intramolecular rearrangement .

Scientific Research Applications

Anticancer Properties

  • Synthesis and Anticancer Evaluation : A study focused on synthesizing and characterizing 1,3,4-oxadiazole derivatives, including compounds similar to 4-benzyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide. These compounds exhibited in vitro anticancer activity against various cancer cell lines, including breast cancer cells. Some compounds in this study were found to be moderately active against cancer cells (Salahuddin et al., 2014).
  • Design and Synthesis for Anticancer Evaluation : Another study designed and synthesized N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides. These compounds were tested against four cancer cell lines and showed moderate to excellent anticancer activity, with some derivatives showing higher activity than a reference drug (B. Ravinaik et al., 2021).

Antimicrobial and Antitubercular Activity

  • Antitubercular Screening : A study synthesized N-(4-(5-aryl-3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-pyrazol-1-yl)phenyl)-4-amide derivatives and evaluated their antitubercular activities. One of the compounds exhibited promising activity against Mycobacterium tuberculosis, with minimal inhibitory concentration values indicating strong activity, and no toxicity against normal cell lines (N. Nayak et al., 2016).

Anti-Inflammatory Properties

  • Amelioration of Inflammatory Edema : Research on novel benzophenone appended oxadiazole derivatives, including structures related to this compound, showed significant anti-inflammatory activity. These compounds were effective in reducing inflammatory paw edema and inhibiting key inflammatory enzymes (Naveen Puttaswamy et al., 2018).

Enzyme Inhibition

  • Alkaline Phosphatase Inhibitors : A study developed bi-heterocyclic benzamides as inhibitors of alkaline phosphatase. These compounds exhibited potent inhibitory effects and were identified as non-toxic, providing a basis for potential medical applications (M. Abbasi et al., 2019).

Antioxidant Activity

  • Synthesis and Antioxidant Evaluation : Some derivatives of 1,3,4-oxadiazole, akin to the compound , were synthesized and evaluated for antioxidant activity. Certain compounds demonstrated excellent activity and provided protection against DNA damage (S. Bondock et al., 2016).

Future Directions

Oxadiazoles, including “4-benzyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide”, have become important synthons in the development of new drugs . They are also successfully used in agriculture as herbicides, insecticides, and plant protection agents against bacteria, viruses, and fungi . Their interesting electron-transfer or luminescent properties make them useful in the production of different types of conducting systems including laser dyes, scintillators, optical brighteners, or organic light-emitting diodes . In materials science, compounds of this type are used in the production of blowing agents, heat-resistant polymers, and anti-corrosion agents .

properties

IUPAC Name

4-benzyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O2/c26-20(23-22-25-24-21(27-22)19-9-5-2-6-10-19)18-13-11-17(12-14-18)15-16-7-3-1-4-8-16/h1-14H,15H2,(H,23,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJAKKVQLMAKLGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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